Elatol

Vue d'ensemble

Description

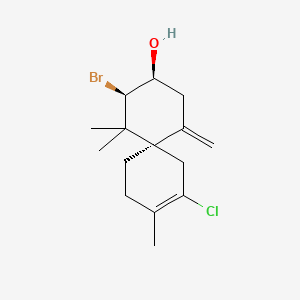

Elatol is a halogenated sesquiterpene, primarily isolated from the red algae species Laurencia. This compound has garnered significant attention due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This compound’s unique structure, characterized by a spiro[5.5]undecane core, contributes to its potent bioactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of elatol involves several key steps, including enantioselective decarboxylative allylation and ring-closing metathesis. The synthesis begins with the condensation of isobutyl alcohol and dimedone to form a vinylogous ester. This ester undergoes direct alkylation and subsequent ring-closing metathesis to yield the spirocyclic core of this compound. The final steps involve reductive olefin transposition and diastereoselective reduction to achieve the fully substituted chlorinated olefin .

Industrial Production Methods: Currently, there are no well-established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the red algae Laurencia. advancements in synthetic methodologies may pave the way for scalable production in the future.

Analyse Des Réactions Chimiques

Types of Chemical Reactions

Elatol can undergo several types of chemical reactions:

-

Oxidation

-

Reduction

-

Substitution

Oxidation Reactions

This compound can be oxidized to form epoxides and other oxygenated derivatives.

Common Reagents and Conditions: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Mechanism of Oxidation: Oxidation reactions involve the replacement of C-H bonds with C-X bonds, where X is a more electronegative element such as oxygen5. For example, alcohols can be oxidized to aldehydes or ketones, and aldehydes can be further oxidized to carboxylic acids .

Reduction Reactions

Reduction reactions can modify the double bonds and other functional groups within the this compound structure.

Common Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Mechanism of Reduction: Reduction typically corresponds to the addition of hydrogen (H2) across a double bond or a C-X bond, where X is a heteroatom5. This process increases the number of C-H bonds5.

Substitution Reactions

Halogen substitution reactions can introduce different halogen atoms into the this compound molecule.

Common Reagents and Conditions: Halogenation reactions often employ reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Mechanism of Substitution: Substitution involves replacing one atom or group of atoms with another. In the context of this compound, this could involve replacing a hydrogen atom with a halogen5.

Products

The major products formed from these reactions include various epoxides, reduced sesquiterpenes, and halogenated derivatives, each potentially exhibiting distinct biological activities.

This compound Derivatives and Cytotoxicity

Chemical modifications performed on this compound can result in derivatives with varying polarity, such as hemisuccinates, carbamates, and sulfamates. In vitro cytotoxicity evaluations against A459 and RD tumor cell lines have been performed with this compound derivatives, showing that structural modifications can lead to more active derivatives .

Biological Activity Mechanism

This compound exerts its biological effects primarily through the inhibition of protein translation by targeting the eukaryotic initiation factor 4A (eIF4A). By binding to eIF4A, this compound disrupts its helicase activity, leading to the inhibition of protein synthesis, which can induce apoptosis in cancer cells and trigger the integrated stress response . this compound binds to eIF4A1 in a 2:1 stoichiometry, disrupting helicase activity .

Applications De Recherche Scientifique

Chemistry: Elatol serves as a valuable model compound for studying halogenated sesquiterpenes and their synthetic pathways.

Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.

Medicine: this compound has shown promising cytotoxic effects against several cancer cell lines, including non-Hodgkin lymphomas and leukemia

Mécanisme D'action

Elatol exerts its effects primarily through the inhibition of protein translation. It targets the eukaryotic initiation factor 4A (eIF4A), a key component of the cap-dependent translation initiation complex. By binding to eIF4A, this compound disrupts its helicase activity, leading to the inhibition of protein synthesis. This mechanism induces apoptosis in cancer cells and triggers the integrated stress response .

Comparaison Avec Des Composés Similaires

Elatol shares similarities with other halogenated sesquiterpenes, such as:

Silvestrol: Both this compound and silvestrol inhibit protein translation, but they target different components of the translation machinery.

This compound’s unique spirocyclic structure and potent bioactivity distinguish it from other similar compounds, making it a valuable subject of study in natural product chemistry and drug development.

Activité Biologique

Elatol, a sesquiterpenoid derived from marine algae, particularly from species such as Laurencia microcladia and Laurencia dendroidea, has garnered significant attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, particularly its anticancer and antiparasitic properties.

This compound is characterized by its unique sesquiterpenoid structure, which contributes to its biological efficacy. Its mechanism of action primarily involves the inhibition of the eukaryotic translation initiation factor 4A1 (eIF4A1), a DEAD-box RNA helicase crucial for cap-dependent translation initiation. By inhibiting eIF4A1, this compound disrupts protein synthesis in cancer cells, leading to growth arrest and apoptosis.

Key Findings on Mechanism

- Inhibition of eIF4A1 : this compound exhibits specific inhibition of ATP hydrolysis by eIF4A1, impairing its helicase activity. This inhibition results in the loss of translationally regulated proteins in sensitive tumor cells .

- Mitochondrial Impact : this compound induces mitochondrial membrane depolarization and increases the production of reactive oxygen species (ROS), specifically superoxide anions, which are implicated in oxidative stress and apoptosis .

Anticancer Activity

This compound has demonstrated potent anticancer effects against various tumor types, particularly non-Hodgkin lymphomas and chronic lymphoid leukemia (CLL).

Study Overview

- Cell Lines Tested : In vitro studies utilized HEK293T and HeLa cell lines alongside leukemia and lymphoma cell lines.

- Mechanism : The compound triggers the OMA1-DELE1-ATF4 mitochondrial stress pathway, leading to apoptosis without affecting cytoplasmic protein synthesis .

- In Vivo Efficacy : this compound has shown significant activity against lymphoma xenografts in animal models, demonstrating its potential as a therapeutic agent .

Antiparasitic Activity

This compound also exhibits promising antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.

Research Findings

- Trypanocidal Effects : Studies indicate that this compound effectively induces oxidative stress in T. cruzi amastigotes, leading to increased ROS production and subsequent cell death .

- Comparative Efficacy : The compound has been shown to have considerable trypanocidal activity at micromolar concentrations, highlighting its potential as a lead compound for developing new antiparasitic therapies .

Data Summary

Case Studies

- Cancer Treatment : In a study involving lymphoma cell lines, this compound was administered at varying concentrations, demonstrating significant cytotoxicity with minimal effects on normal cells. The study concluded that this compound could be a viable candidate for further clinical development against hematological malignancies .

- Antiparasitic Application : A phenotypic screen revealed that this compound effectively reduced viability in T. cruzi cultures, with flow cytometry confirming increased ROS levels post-treatment. These findings suggest this compound's potential as a novel treatment for Chagas disease .

Propriétés

IUPAC Name |

(3S,4R,6R)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrClO/c1-9-5-6-15(8-11(9)17)10(2)7-12(18)13(16)14(15,3)4/h12-13,18H,2,5-8H2,1,3-4H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKGRCIKQBHSNA-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2(CC1)C(=C)CC(C(C2(C)C)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55303-97-4 | |

| Record name | Elatol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.